(2-Bromo-5-iodophenyl)methanol
Overview
Description
(2-Bromo-5-iodophenyl)methanol: is an organic compound with the molecular formula C7H6BrIO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine and iodine atoms at the 2 and 5 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination and Iodination: The synthesis of (2-Bromo-5-iodophenyl)methanol typically involves the bromination and iodination of benzyl alcohol. The process starts with the bromination of benzyl alcohol using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting product is then subjected to iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent (e.g., phenylmagnesium bromide) reacts with iodine to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-Bromo-5-iodophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of (2-Bromo-5-iodophenyl)methane. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The bromine and iodine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium azide or potassium cyanide are commonly employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.
Major Products:
Oxidation: (2-Bromo-5-iodophenyl)aldehyde, (2-Bromo-5-iodophenyl)carboxylic acid.
Reduction: (2-Bromo-5-iodophenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: (2-Bromo-5-iodophenyl)methanol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology:
Enzyme Inhibition: This compound is used to study enzyme inhibition kinetics, providing insights into enzyme-substrate interactions.
Biochemical Assays: It is employed in biochemical assays to investigate the activity of specific enzymes and proteins.
Medicine:
Drug Development: this compound is explored as a potential lead compound in drug development, particularly for its antimicrobial and anticancer properties.
Industry:
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-Bromo-5-iodophenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and iodine atoms enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(2-Bromo-5-chlorophenyl)methanol: Similar structure but with chlorine instead of iodine.
(2-Iodo-5-bromophenyl)methanol: Similar structure but with reversed positions of bromine and iodine.
(2-Bromo-5-fluorophenyl)methanol: Similar structure but with fluorine instead of iodine.
Uniqueness:
Halogen Substitution: The presence of both bromine and iodine atoms in (2-Bromo-5-iodophenyl)methanol provides unique reactivity and selectivity compared to other halogen-substituted benzyl alcohols.
Chemical Properties: The combination of bromine and iodine enhances the compound’s ability to participate in various chemical reactions, making it a versatile reagent in organic synthesis.
Biological Activity
(2-Bromo-5-iodophenyl)methanol, also known as 2-Bromo-5-iodobenzyl alcohol, is an organic compound with the molecular formula CHBrIO. This compound has garnered interest in various scientific fields, particularly in biochemistry and medicinal chemistry, due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, enzyme inhibition properties, and potential therapeutic applications.
The compound features bromine and iodine substituents on the phenyl ring, which significantly influence its reactivity and biological interactions. The presence of these halogens enhances its binding affinity to various biological targets, making it a valuable tool in research.
The biological activity of this compound primarily involves its interaction with enzymes and proteins. It can act as an enzyme inhibitor by binding to active or allosteric sites, thereby modulating enzymatic functions. The specific pathways through which it operates depend on the target enzyme or receptor involved.
Enzyme Inhibition Studies
Research indicates that this compound is effective in studying enzyme inhibition kinetics. It has been utilized in biochemical assays to assess the activity of various enzymes, providing insights into enzyme-substrate interactions.
Table 1: Enzyme Inhibition Data
Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |
---|---|---|---|
Acetylcholinesterase | Competitive | 15.4 | |
Cyclooxygenase-2 | Non-competitive | 22.7 | |
Aldose Reductase | Mixed | 10.3 |
Antimicrobial Activity
This compound has shown promising antimicrobial properties in preliminary studies. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.
Anticancer Potential
The compound is being explored for its anticancer properties. Early studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Studies
- Anticancer Activity : A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
- Enzyme Inhibition : In a comparative study with related compounds, this compound exhibited superior inhibition of aldose reductase, suggesting its potential utility in managing diabetic complications related to this enzyme.
Properties
IUPAC Name |
(2-bromo-5-iodophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXHGFYJUQMFDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20698488 | |
Record name | (2-Bromo-5-iodophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20698488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946525-30-0 | |
Record name | (2-Bromo-5-iodophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20698488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-iodo benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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